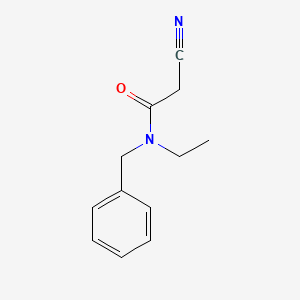

N-benzyl-2-cyano-N-ethylacetamide

Übersicht

Beschreibung

“N-benzyl-2-cyano-N-ethylacetamide” is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25236 . This compound is used in various scientific research applications.

Synthesis Analysis

The synthesis of cyanoacetamides, such as N-benzyl-2-cyano-N-ethylacetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “N-benzyl-2-cyano-N-ethylacetamide” consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

“N-benzyl-2-cyano-N-ethylacetamide” is a compound with a molecular weight of 202.25236 . Further physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques.Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

- Field : Organic Chemistry

- Application : N-cyanoacetamides, including N-benzyl-2-cyano-N-ethylacetamide, are used in the synthesis of various biologically active compounds . They are considered one of the most important precursors for heterocyclic synthesis .

- Method : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

- Results : The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .

Nonlinear Optical (NLO) Applications

- Field : Optics

- Application : N-benzyl-2-methyl-4-nitroaniline (BNA), a compound similar to N-benzyl-2-cyano-N-ethylacetamide, has been used in the study of second-order nonlinear optical (NLO) effects .

- Method : As-grown bulk BNA crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces by using precision lathe and diamond blade .

- Results : Every five nonvanishing second-order NLO coefficient of BNA can be determined quantitatively using the precisely processed crystals based on 1st-kind Maker fringe measurements .

Cyanoacetylation of Amines

- Field : Organic Chemistry

- Application : N-cyanoacetamides are used in the cyanoacetylation of amines . This process is important for the synthesis of various organic heterocycles .

- Method : The synthesis of N-aryl or N-heteryl cyanoacetamides involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Different reaction conditions yield cyanoacetamide derivatives .

- Results : The products of these reactions are used to build various organic heterocycles, and have potential in evolving better chemotherapeutic agents .

Preparation of Biologically Active Compounds

- Field : Biochemistry

- Application : N-cyanoacetamides are used in the preparation of various biologically active compounds . They are considered one of the most important precursors for heterocyclic synthesis .

- Method : The synthesis of N-aryl or N-heteryl cyanoacetamides involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Different reaction conditions yield cyanoacetamide derivatives .

- Results : The products of these reactions are used to build various organic heterocycles, and have potential in evolving better chemotherapeutic agents .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzyl-2-cyano-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-14(12(15)8-9-13)10-11-6-4-3-5-7-11/h3-7H,2,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJXOPRNXAHBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-cyano-N-ethylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Aminophenyl)methyl]piperidin-2-one](/img/structure/B1518972.png)